![molecular formula C11H6BrFOS B1324116 3-(4-Bromo-3-fluorobenzoyl)thiophene CAS No. 898771-15-8](/img/structure/B1324116.png)
3-(4-Bromo-3-fluorobenzoyl)thiophene
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Overview
Description
“3-(4-Bromo-3-fluorobenzoyl)thiophene” is a chemical compound with the CAS Number: 898771-15-8 . It has a molecular weight of 286.14 and is also known by the synonym "(4-Bromo-3-fluorophenyl) (3-thienyl)methanone" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H7BrFOS/c12-9-2-1-7 (5-10 (9)13)11 (14)8-3-4-15-6-8/h1-6,15H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a storage temperature of 28°C .Scientific Research Applications
Synthesis and Structural Studies
- 3-Bromo-2-nitrobenzo[b]thiophene, a closely related compound, has been studied for its reaction with amines, leading to unexpected structural rearrangements. This has implications for the synthesis of novel thiophene derivatives, potentially including 3-(4-Bromo-3-fluorobenzoyl)thiophene (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
- The structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been analyzed, which could provide insights into the properties of similar benzoylthiophene compounds (Saeed, Erben, Shaheen, & Flörke, 2011).
Electronic and Optical Properties
- Research on 3-Fluoro-4-hexylthiophene, another related compound, has explored its use in tuning the electronic properties of conjugated polythiophenes. This research may be applicable to understanding the electronic behavior of this compound in various applications (Gohier, Frère, & Roncali, 2013).
- The synthesis and characterization of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, a compound structurally similar to this compound, have been studied for their electronic and optical properties. Such studies are crucial for understanding the potential applications of thiophene derivatives in optoelectronic devices (Balakit et al., 2017).
Potential Biological Activity
- Though not directly related to this compound, studies on benzo[b]thiophene derivatives have shown a range of biological activities, which could hint at potential biological or pharmacological applications of similar compounds (Chapman, Clarke, & Sawhney, 1968).
- The synthesis and antioxidant activity evaluation of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes might provide a framework for evaluating the biological activity of this compound (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Safety and Hazards
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFOS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQWGTDWJPVWJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641843 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-15-8 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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